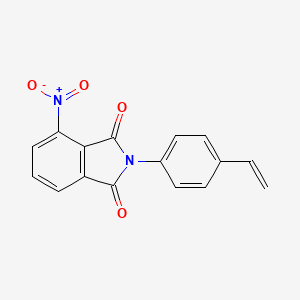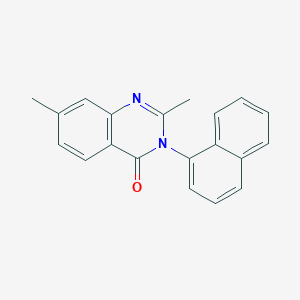
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a phenol derivative and introduce the bromine, hydroxymethyl, hydroxypropyl, and methoxy groups through a series of reactions. These reactions may include bromination, hydroxylation, and alkylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: The corresponding hydrocarbon.
Substitution: Compounds with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular processes. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol: Unique due to the presence of both bromine and multiple hydroxyl groups.
2-Bromo-4-(3-hydroxypropyl)-6-methoxyphenol: Lacks the hydroxymethyl group.
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)phenol: Lacks the methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H15BrO4 |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
3-bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol |
InChI |
InChI=1S/C11H15BrO4/c1-16-9-5-7(3-2-4-13)10(12)8(6-14)11(9)15/h5,13-15H,2-4,6H2,1H3 |
Clé InChI |
KLENAVABYVNIMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)CCCO)Br)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


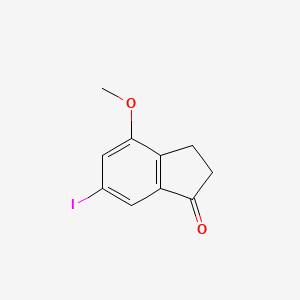
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
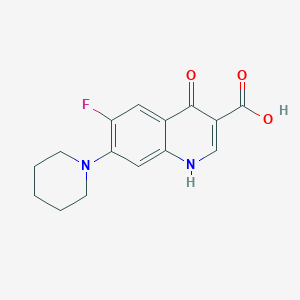
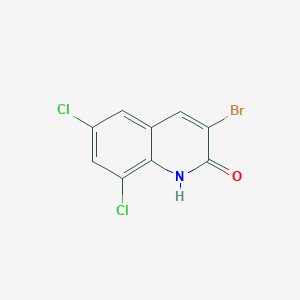
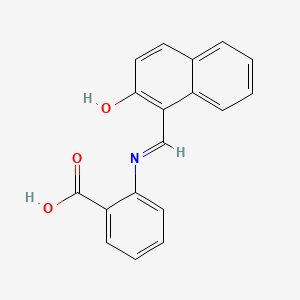
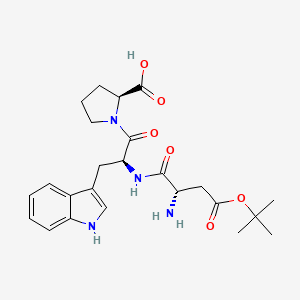
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
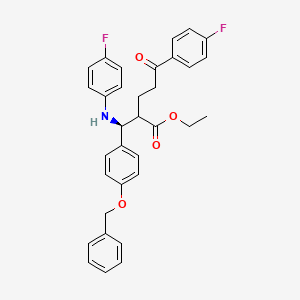
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
